![molecular formula C13H9N3OS2 B2989651 5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one CAS No. 956232-89-6](/img/structure/B2989651.png)

5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound has been reported in various scientific papers . The synthetic approach of desired compounds was accomplished as demonstrated in Scheme 1. The vital intermediate pharmacophore was synthesized in various steps with acceptable reaction procedures with quantitative yields .Molecular Structure Analysis

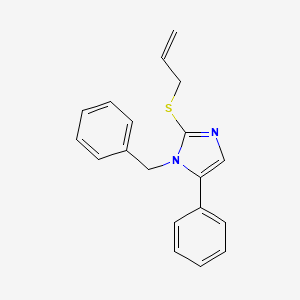

The molecular structure of this compound is unique and contributes to its diverse applications. It contains a pyrazole ring, a phenyl group, and a thiazolidinone group. The molecular formula of the compound is C13H9N3OS2 .Chemical Reactions Analysis

The compound has been used in various chemical reactions, particularly in the field of drug discovery . It has been used as a starting material for the synthesis of a series of novel derivatives, which were then screened for their in vitro cell viability/cytotoxic studies .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 130–133°C . The 1H NMR spectrum of the compound in DMSO-d6 shows signals at 12.84 (s, 1H, NH), 7.95 (d, J = 8.2 Hz, 2H, Ar–H), 7.83 (d, J = 8.2 Hz, 2H, Ar–H), 6.60 (s, 1H, C4–H), 2.28 (s, 3H, CH3) .Wissenschaftliche Forschungsanwendungen

I have conducted a search and found several sources discussing the compound known as “(5Z)-5-[(2-pyrazol-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one”. Below is a comprehensive analysis focusing on its scientific research applications, organized into distinct fields:

Cytotoxic Agents for Cancer Therapy

This compound has been explored as a potential cytotoxic scaffold in cancer therapy. Novel derivatives have been synthesized and shown promising cytotoxic activity against various cancer cell lines, with some exhibiting greater capability than standard reference drugs .

Antileishmanial Applications

The compound has demonstrated potent in vitro antipromastigote activity, which is significant in the treatment of leishmaniasis. Molecular simulation studies have justified its effectiveness due to desirable fitting patterns in the active site of target enzymes .

Antimalarial Evaluation

In addition to its antileishmanial properties, there is evidence suggesting its potential application in antimalarial treatments. The binding affinity and inhibitory effects against malaria parasites are areas of ongoing research .

Molecular Modeling Studies

Molecular modeling has been utilized to understand the interaction of this compound with biological targets. These studies help in predicting the efficacy and optimizing the structure for better therapeutic outcomes .

Synthesis of Novel Derivatives

The compound serves as a key intermediate in the synthesis of various novel derivatives, which are then evaluated for their therapeutic potential across different medical conditions .

Pharmacophore Development

It acts as a vital pharmacophore for the development of new drugs, aiding in the design of compounds with desired biological activities .

Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their molecular modeling studies Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study Synthetic approach and pharmacophore development

Zukünftige Richtungen

The compound has shown potential in the field of drug discovery, particularly as a starting material for the synthesis of cytotoxic agents . Future research could explore its potential in other applications, such as catalysis. Further studies could also investigate its mechanism of action and safety profile in more detail.

Eigenschaften

IUPAC Name |

(5Z)-5-[(2-pyrazol-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-12-11(19-13(18)15-12)8-9-4-1-2-5-10(9)16-7-3-6-14-16/h1-8H,(H,15,17,18)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKHXKCQAZRBHJ-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2989584.png)

![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)